6-fluoro-3-propyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-fluoro-3-propyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5S/c1-5-8-28-22(29)15-11-14(24)6-7-16(15)25-23(28)34-12-19-26-21(27-33-19)13-9-17(30-2)20(32-4)18(10-13)31-3/h6-7,9-11H,5,8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZSZJJXGDXEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-propyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 486.5 g/mol
- CAS Number : 2320727-86-2
Synthesis
The synthesis of this compound involves a multi-step process that includes the formation of quinazolinone derivatives and the introduction of oxadiazole moieties. The synthetic pathway is crucial for optimizing its biological activity and stability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazolinone derivatives, including the target compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various microorganisms:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.50 | |
| Escherichia coli | >100 | |
| Candida albicans | 7.80 | |
| Mycobacterium tuberculosis H37Rv | 10 |
These results indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria and moderate antifungal activity.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it possesses antiproliferative effects against various cancer cell lines. The following data illustrates its effectiveness:
These findings suggest that the compound may inhibit cancer cell growth through mechanisms that warrant further investigation.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar quinazolinone derivatives have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that quinazolinones can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:
- Breast Cancer Resistance Protein (BCRP) : A study demonstrated that certain derivatives effectively inhibited BCRP, a key player in drug resistance in cancer therapy .
- In Vivo Studies : Animal models treated with quinazolinone compounds showed reduced tumor sizes and improved survival rates compared to controls .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, related compounds have shown moderate to high activity against tumor cell lines such as TK-10 and HT-29 .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar oxadiazole moieties have been reported to possess antibacterial and antifungal activities. Preliminary studies indicate that 6-fluoro-3-propyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one may inhibit the growth of specific bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
3. Neuropharmacological Effects
There is emerging evidence that compounds with similar structural features can interact with G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission and neuropharmacology. The potential modulation of these receptors by this compound may provide insights into its effects on mood disorders and neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
a) Triazole-Based Analogs
The compound 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole () shares the 3,4,5-trimethoxyphenyl group but replaces the oxadiazole with a triazole core. Key differences:
b) Thiadiazole Derivatives
The 4-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one () employs a thiadiazole-triazolone hybrid.
Substituent Effects
a) Trimethoxyphenyl Group
Both the target compound and the triazole analog () incorporate this group, which is critical for tubulin polymerization inhibition. However, linkage to an oxadiazole (target) versus triazole () alters binding kinetics due to differences in ring polarity and geometry .
b) Fluorine vs. Non-Fluorinated Analogs
The 6-fluoro substituent in the target compound likely improves blood-brain barrier penetration compared to non-fluorinated quinazolinones, a feature absent in the triazole and thiadiazole analogs.
Preparation Methods
Formation of Quinazolinone Core
Step 1: Synthesis of 6-Fluoroanthranilic Acid
6-Fluoroanthranilic acid serves as the starting material. Commercial availability or synthesis via nitration/fluorination of anthranilic acid derivatives is typical.
Step 2: Cyclization to 6-Fluoro-2-Thioxo-1,2-Dihydroquinazolin-4(3H)-One
- Reagents : Thiourea, hydrochloric acid
- Conditions : Reflux in ethanol (6–8 h)
- Mechanism : Acid-catalyzed cyclization forms the thioxoquinazolinone.
Step 3: N-Propylation
- Reagents : Propyl bromide, potassium carbonate
- Conditions : DMF, 80°C, 12 h
- Yield : ~75%
- Key Data :
Synthesis of Intermediate B: 5-(Chloromethyl)-3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Step 1: Esterification of 3,4,5-Trimethoxybenzoic Acid
Amidoxime Formation
Step 2: Synthesis of 3,4,5-Trimethoxybenzamidoxime
Oxadiazole Cyclization
Step 3: Reaction with Chloroacetyl Chloride
- Reagents : Chloroacetyl chloride, triethylamine
- Conditions : Dichloromethane, 0°C → rt, 6 h
- Mechanism : Cyclodehydration forms the oxadiazole ring.
- Yield : ~68%
- Key Data :
Coupling of Intermediates A and B
Thioether Formation
Step 1: Nucleophilic Substitution
- Reagents : Intermediate A, Intermediate B, triethylamine
- Conditions : DMF, 50°C, 8 h
- Mechanism : Deprotonation of thiol followed by SN2 displacement.
- Yield : ~65%
- Purification : Silica gel chromatography (hexane/ethyl acetate 3:1)
Analytical Characterization
Spectroscopic Data
Purity Assessment
Optimization Challenges and Solutions
- Oxadiazole Stability : Avoided strong acidic conditions during cyclization to prevent ring degradation.
- Thiol Oxidation : Conducted reactions under nitrogen to minimize disulfide formation.
- Regioselectivity : Controlled stoichiometry in amidoxime formation to favor 1,2,4-oxadiazole regioisomer.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the quinazolinone core via cyclocondensation of fluorinated anthranilic acid derivatives with propylamine under acidic conditions.
- Step 2: Introduction of the thioether linkage by reacting the quinazolinone intermediate with a mercapto-oxadiazole precursor. Key conditions include using PEG-400 as a solvent, Bleaching Earth Clay (pH 12.5) as a catalyst, and maintaining temperatures at 70–80°C for 1 hour .
- Step 3: Purification via thin-layer chromatography (TLC) and recrystallization in aqueous acetic acid to achieve >95% purity.
Critical Parameters:
- Stoichiometric control of chlorobenzoyl chloride derivatives to avoid side reactions.
- Catalytic efficiency of Bleaching Earth Clay in PEG-400 for regioselective thioether formation .
Basic: How can researchers confirm structural integrity and purity post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- Elemental Analysis (EA): Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation acceptable) .
- Chromatography: Use HPLC with a C18 column (MeCN:H₂O mobile phase) to assess purity (>98% by peak area) .
Advanced: What strategies address low yields during 1,2,4-oxadiazole ring formation?
Methodological Answer:
- Optimized Cyclization: Use N,N’-carbonyldiimidazole (CDI) as a cyclizing agent in dry THF under inert atmosphere (yields improve from 40% to 72%) .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 120°C, enhancing regioselectivity .
- Side Reaction Mitigation: Pre-purify intermediates (e.g., amidoxime precursors) to eliminate competing pathways .
Data Contradiction Note: Discrepancies in yields may arise from trace moisture; use molecular sieves or anhydrous solvents .
Advanced: How can molecular docking predict biological activity?
Methodological Answer:
- Target Selection: Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction or kinase domains for cancer-related targets .
- Software Workflow:
- Validation: Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with known inhibitors to prioritize in vitro testing .
Advanced: How to resolve conflicting spectroscopic data between theory and experiment?
Methodological Answer:
- Cross-Validation:
- Contamination Checks: Re-run elemental analysis; deviations >0.5% suggest impurities. Repurify via column chromatography (silica gel, EtOAc/hexane) .
Basic: What solvents/catalysts optimize thioether linkage formation?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., PEG-400, DMF) enhance nucleophilicity of thiol groups .
- Catalysts: Bleaching Earth Clay (pH 12.5) promotes thiolate ion formation, critical for SN2 reactivity .
- Temperature: 70–80°C balances reaction rate and side-product suppression.
Advanced: What in vitro assays evaluate kinase inhibitory potential?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR2).
- Protocol:
Incubate compound (0.1–10 µM) with kinase/substrate.
Measure luminescence (IC50 calculation via GraphPad Prism).
- Controls: Staurosporine (positive control) and DMSO (negative control) .
- Cytotoxicity Testing: Pair with MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced: How to design SAR studies for the 3,4,5-trimethoxyphenyl group?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
